Palmitic acid, 4,6-dinitro-o-tolyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

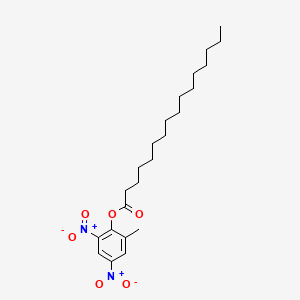

Palmitic acid, 4,6-dinitro-o-tolyl ester is a chemical compound with the molecular formula C23H36N2O6 It is an ester derivative of palmitic acid, a common saturated fatty acid, and 4,6-dinitro-o-tolyl, a nitroaromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitic acid, 4,6-dinitro-o-tolyl ester typically involves the esterification of palmitic acid with 4,6-dinitro-o-tolyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Palmitic acid, 4,6-dinitro-o-tolyl ester can undergo various chemical reactions, including:

Oxidation: The nitro groups in the compound can be oxidized to form nitroso or hydroxylamine derivatives.

Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted aromatic compounds, such as nitro or halogenated derivatives.

Scientific Research Applications

Palmitic acid, 4,6-dinitro-o-tolyl ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of palmitic acid, 4,6-dinitro-o-tolyl ester involves its interaction with specific molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can modulate various cellular processes, including apoptosis, inflammation, and signal transduction. The ester linkage allows the compound to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

- Palmitic acid, 2,4-dinitrophenyl ester

- Palmitic acid, 3,5-dinitrobenzyl ester

- Palmitic acid, 4-nitro-o-tolyl ester

Uniqueness

Palmitic acid, 4,6-dinitro-o-tolyl ester is unique due to the presence of two nitro groups at the 4 and 6 positions of the aromatic ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. The specific positioning of the nitro groups can influence the compound’s electronic properties and its interaction with molecular targets.

Biological Activity

Palmitic acid, 4,6-dinitro-o-tolyl ester is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological effects, mechanisms of action, and relevance in various biological systems.

Chemical Structure

This compound is derived from palmitic acid, a saturated fatty acid, with the addition of a dinitro-o-tolyl group. The structural formula can be represented as follows:

Anti-inflammatory Properties

Research indicates that compounds similar to palmitic acid derivatives exhibit significant anti-inflammatory properties. For instance, studies on related fatty acids have shown that certain isomers can reduce inflammation in cellular models at varying concentrations. Specifically, higher concentrations (>25 μM) are often required for notable anti-inflammatory effects compared to other fatty acids like oleic acid, which act effectively at lower concentrations .

Case Studies

- Cellular Models : In vitro studies have shown that palmitate can induce endoplasmic reticulum stress and apoptosis in various cell types. The introduction of 4,6-dinitro-o-tolyl ester may modulate these effects by altering lipid metabolism and inflammatory responses.

- Animal Studies : Animal models assessing the effects of palmitic acid derivatives have reported changes in metabolic markers associated with inflammation and lipid profiles. Such alterations suggest a potential role in metabolic disorders.

The biological activity of palmitic acid derivatives may involve:

- Modulation of Lipid Metabolism : These compounds can influence lipid signaling pathways, potentially affecting insulin sensitivity and glucose metabolism.

- Inflammatory Pathways : By interacting with nuclear factor kappa B (NF-κB) signaling pathways, they may reduce the expression of pro-inflammatory cytokines.

Data Table: Biological Activity Summary

| Activity | Effect | Concentration Required |

|---|---|---|

| Anti-inflammatory | Reduces inflammation | >25 μM |

| Induces apoptosis | Promotes cell death | Varies by cell type |

| Modulates lipid metabolism | Alters lipid profiles | Low to moderate |

Properties

CAS No. |

64046-73-7 |

|---|---|

Molecular Formula |

C23H36N2O6 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(2-methyl-4,6-dinitrophenyl) hexadecanoate |

InChI |

InChI=1S/C23H36N2O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(26)31-23-19(2)17-20(24(27)28)18-21(23)25(29)30/h17-18H,3-16H2,1-2H3 |

InChI Key |

YHMHDXYEQCWMCT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=C(C=C(C=C1C)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.